molecular formula C12H14O5 B12978771 2,3,4-Trimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

2,3,4-Trimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Cat. No.: B12978771
M. Wt: 238.24 g/mol
InChI Key: PDRVCLGYNNVMKL-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxybicyclo[420]octa-1,3,5-triene-7-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of methoxy-substituted benzene derivatives and specific catalysts to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .

Scientific Research Applications

2,3,4-Trimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,4-Trimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For instance, the compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Trimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is unique due to its specific substitution pattern and the presence of three methoxy groups. This structural feature imparts distinct chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

2,3,4-trimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

InChI

InChI=1S/C12H14O5/c1-15-9-5-6-7(4-8(6)12(13)14)10(16-2)11(9)17-3/h5,8H,4H2,1-3H3,(H,13,14)

InChI Key

PDRVCLGYNNVMKL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2CC(C2=C1)C(=O)O)OC)OC

Origin of Product

United States

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